molecular formula C8H16O B1599869 2-Ethylhex-2-enol CAS No. 50639-00-4

2-Ethylhex-2-enol

Cat. No. B1599869
CAS RN: 50639-00-4
M. Wt: 128.21 g/mol
InChI Key: JSRFYJBJQPGAAA-SOFGYWHQSA-N
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Description

2-Ethylhex-2-enol is a clear, uniform, non-toxic liquid with a characteristic odor . It is insoluble in water but soluble in organic solvents . The molecular formula of 2-Ethylhex-2-enol is C8H16O, and its molecular weight is 128.21 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Ethylhex-2-enol is represented by the formula C8H16O . The InChI code for 2-Ethylhex-2-enol is 1S/C8H16O/c1-3-5-6-8(4-2)7-9/h6,9H,3-5,7H2,1-2H3/b8-6+ .


Physical And Chemical Properties Analysis

2-Ethylhex-2-enol has a boiling point of 85-86 °C (at a pressure of 25 Torr), and a density of 0.8568 g/cm3 . It is stored at room temperature in a sealed, dry environment . It is slightly soluble in chloroform, dichloromethane, diethyl ether, and DMSO .

Scientific Research Applications

Antifungal Properties

2-Ethylhex-2-enol and its analogs, derived from natural substances found in green plants, have been studied for their antifungal properties. These compounds, including saturated and unsaturated aldehydes, alcohols, carbon acids, and enolacetate, demonstrate effectiveness against various fungi. The ranking of fungicidal activity is observed as: enolacetate of 2-ethylhex-2-enoic acid > 2-ethylhex-2-en-1-al > 2-ethylhex-2-en-1-ol. These substances also cause ultrastructural changes in fungi, particularly affecting mitochondrial and nuclear membranes (Casperson et al., 1986).

Lipase-Catalyzed Transesterification

Research has shown that 2-Ethylhex-2-enol can be involved in lipase-catalyzed transesterification processes. This involves the preparation of both enantiomers of 2-ethylhex-5-en-1-ol in good yields and high enantiomeric excess. The presence of a terminal double bond in these molecules significantly enhances the enantioselectivity of the process (Baczko & Larpent, 2000).

Codimerization in Chemical Synthesis

2-Ethylhex-2-enol is also relevant in the codimerization of ethylene with n-pentenes and propylene with n-butenes. This process is important in chemical synthesis, where the product's composition depends on the initial olefin used (Ansheles et al., 1976).

Metabolism in Plants

In the context of plant physiology, the metabolism of 2-ethylhex-2-enoic acid in plants like barley and rubber trees has been investigated. This includes the uptake, conversion to metabolites, and impact on plant growth and development (Schneider et al., 1986).

Industrial Applications

2-Ethylhex-2-enol is also studied in the context of its role in industrial applications, such as its use in increasing latex production in rubber trees. Ethephon, a compound related to 2-ethylhex-2-enol, is widely used for this purpose due to its ethylene-releasing properties, significantly influencing latex cell biochemistry and overall yield (Lacote et al., 2010).

Safety And Hazards

2-Ethylhex-2-enol is classified as a combustible liquid. It causes serious eye irritation and skin irritation. It is harmful if inhaled and may cause respiratory irritation. It is also harmful to aquatic life . Safety measures include using it only outdoors or in a well-ventilated area, wearing protective gloves and eye protection, and avoiding release to the environment .

properties

IUPAC Name

(E)-2-ethylhex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h6,9H,3-5,7H2,1-2H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRFYJBJQPGAAA-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C(\CC)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880820
Record name 2-hexen-1-ol, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhex-2-enol

CAS RN

38384-38-2, 50639-00-4
Record name (2E)-2-Ethyl-2-hexen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38384-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhex-2-enol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050639004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-hexen-1-ol, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhex-2-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Filardo, M Galluzzo, B Giannici… - Journal of the Chemical …, 1974 - pubs.rsc.org
Catalytic hydrogenation with molecular hydrogen dissolved under pressure in non-aqueous solutions containing the title compounds is achieved, during electrolysis, by transferring …
Number of citations: 3 pubs.rsc.org
R Zhao, A Ben, M Wei, M Ruan, H Gu, L Yang - LWT, 2022 - Elsevier
An improved approach was developed to obtain essential oil from Thlaspi arvense L. leaves (TAL) and seeds (TAS) using microwave-assisted hydrodistillation and extraction in situ by …
Number of citations: 5 www.sciencedirect.com
X Sun, Y Wang, H Li, J Zhou, J Han, C Wei - Lwt, 2021 - Elsevier
The deterioration of flaxseed oil (FSO) during heating greatly influences the quality of fried foods. FSOs heated at different temperatures (120 C, 150 C, 180 C, and 210 C) were …
Number of citations: 20 www.sciencedirect.com
W Fu, J Ren, S Li, D Ren, X Li, C Ren, X Zhao, J Li, F Li - Foods, 2023 - mdpi.com
Peony seed meal (PSM) is the by-product obtained from peony seeds after oil extraction. In this study, PSM was incorporated into traditional koji-making, and its impacts on koji enzyme …
Number of citations: 6 www.mdpi.com
J Han, W Jia, Y Wan, X Sun, M Liang, C Wei… - Journal of food …, 2022 - Elsevier
Vegetable oils are ideal alternative solvents for extracting fat-soluble substances. Here, response surface methodology, conventional analysis, and headspace-gas chromatography-…
Number of citations: 8 www.sciencedirect.com
S Amzouar, A Boughdad, A Maatoui… - International Journal of …, 2016 - researchgate.net
Le Maroc fournit un grand trésor botanique qui peut être la source de nombreux produits intéressants pour le développement de nouveaux insecticides. Le but de cette étude était de …
Number of citations: 2 www.researchgate.net

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